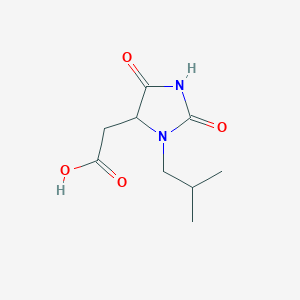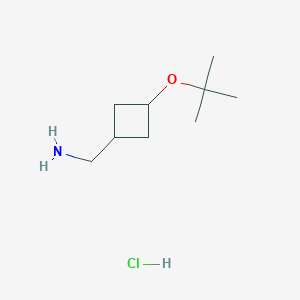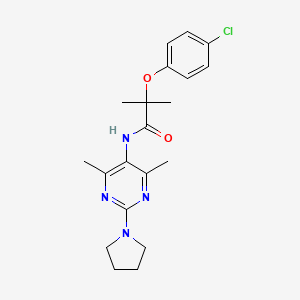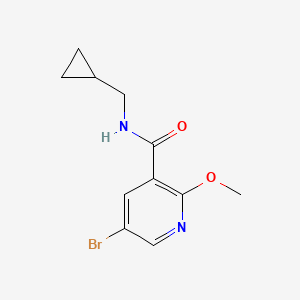
Benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate, also known as BOPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. BOPP is a carbamate derivative that contains a pyridine and piperidine moiety in its structure.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
Compounds with benzyl, pyridinyl, and carbamate groups are often subjects of synthesis and characterization studies aiming to explore their chemical properties and potential modifications. For instance, the synthesis of complex organic compounds, including those with benzyl and pyridinyl groups, is a crucial area of research in organic chemistry. Such compounds are synthesized for various applications, ranging from materials science to biomedical research, due to their potential activity and functional versatility (Boča, Jameson, & Linert, 2011).
Biomedical Applications
Compounds similar to Benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate often find applications in the development of pharmaceuticals due to their ability to interact with biological systems. For example, arylpiperazine derivatives, which share some structural similarities with the compound , have been extensively studied for their central nervous system (CNS) activities. These studies aim at developing new therapeutic agents for treating various CNS disorders (Saganuwan, 2017).
Material Science
In material science, the chemical versatility of compounds containing benzyl, pyridinyl, and carbamate groups allows for their incorporation into polymers and materials with specific properties. For example, hyaluronan derivatives modified through esterification, including benzyl esters, have shown potential in creating new materials with diverse biomedical applications (Campoccia et al., 1998).
Eigenschaften
IUPAC Name |
benzyl N-[2-oxo-2-(3-pyridin-4-yloxypiperidin-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-19(13-22-20(25)26-15-16-5-2-1-3-6-16)23-12-4-7-18(14-23)27-17-8-10-21-11-9-17/h1-3,5-6,8-11,18H,4,7,12-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGXOGMZVILKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,5-dimethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2589845.png)



![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)
![Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate](/img/structure/B2589857.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2589860.png)

amine](/img/structure/B2589863.png)
![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2589865.png)
